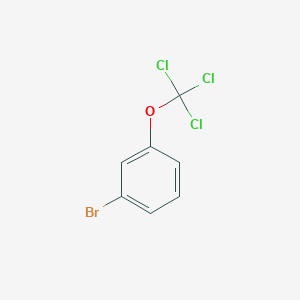

1-Bromo-3-(trichloromethoxy)benzene

Description

1-Bromo-3-(trichloromethoxy)benzene (CAS: Not explicitly provided; referenced as 95% pure in ) is a brominated aromatic compound with a trichloromethoxy (-O-CCl₃) substituent at the meta position. This electron-withdrawing group significantly influences the compound’s reactivity, solubility, and applications in organic synthesis.

Properties

IUPAC Name |

1-bromo-3-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSYUBLSJXBQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(trichloromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(trichloromethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine atom can be substituted by other electrophiles under suitable conditions.

Nucleophilic Substitution: The trichloromethoxy group can be replaced by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or the trichloromethoxy group.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled temperatures.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents are commonly employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under specific conditions.

Major Products Formed: The reactions of this compound can lead to the formation of various products, including substituted benzene derivatives, alcohols, and ethers, depending on the reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-Bromo-3-(trichloromethoxy)benzene is frequently utilized as a building block in organic synthesis. Its reactivity allows for the formation of various derivatives through substitution reactions. Notably:

- Synthesis of Naphthalene Derivatives : The compound can be employed in the synthesis of naphthalene derivatives via benzyne intermediates, which are crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals .

- Diels-Alder Reactions : It participates in Diels-Alder reactions with dienes, facilitating the construction of cyclic compounds .

Pharmaceutical Applications

The unique properties of this compound make it valuable in pharmaceutical research. Its derivatives are often explored for potential therapeutic applications:

- Anticancer Agents : Research has indicated that compounds derived from this brominated aromatic can exhibit anticancer activity, making them candidates for further development .

- Antimicrobial Properties : Some studies have shown that derivatives possess antimicrobial properties, which could lead to new treatments for infections .

Materials Science

In materials science, this compound is investigated for its potential use in developing advanced materials:

- Polymer Chemistry : The compound can be used as a monomer in polymerization processes to create materials with specific properties, such as enhanced thermal stability or chemical resistance .

- Conductive Polymers : Research into conductive polymers has identified halogenated compounds like this one as precursors for creating materials with electrical conductivity .

Case Study 1: Synthesis of Trifluoromethoxy Compounds

A study conducted by Schlosser et al. highlighted the use of this compound in synthesizing trifluoromethoxy compounds through a novel aryne route. The research demonstrated that this method provides a more efficient pathway to obtain highly substituted aromatic systems that are difficult to synthesize using traditional methods .

Case Study 2: Antimicrobial Activity

Research published in the European Journal of Organic Chemistry evaluated derivatives of this compound for their antimicrobial properties. The findings suggested that certain modifications to the compound enhance its efficacy against common bacterial strains, indicating potential applications in drug development .

Mechanism of Action

The mechanism of action of 1-Bromo-3-(trichloromethoxy)benzene involves its interaction with various molecular targets. The bromine atom and the trichloromethoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules, influencing various chemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The trichloromethoxy group (-O-CCl₃) differs from other substituents in steric bulk and electronic properties. Key comparisons include:

Electronic Effects :

Steric Effects :

- The bulky -O-CCl₃ group may hinder access to the reactive bromine site, as seen in analogous compounds where meta-substituted bromobenzenes show lower yields compared to para-substituted isomers.

Pd-Catalyzed Arylations

- 1-Bromo-3-(trifluoromethoxy)benzene : Widely used in coupling reactions with heteroarenes (e.g., imidazo[1,2-a]pyridine, benzothiophene) to form biaryl products in high yields (69–93%).

- This compound: No direct data available, but steric bulk likely limits catalytic efficiency.

Functional Group Tolerance

Biological Activity

1-Bromo-3-(trichloromethoxy)benzene, a halogenated aromatic compound, has garnered attention in the field of medicinal chemistry and toxicology due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and implications for health and disease.

This compound is characterized by the presence of a bromine atom and a trichloromethoxy group on a benzene ring. Its molecular formula is C₇H₄BrCl₃O, and it is known for its lipophilicity, which influences its interaction with biological membranes.

Potassium Channel Modulation

Research indicates that halogenated compounds can influence ion channel activity, particularly potassium channels. Specifically, this compound has been associated with modulation of the Kv1.3 potassium channel, which plays a critical role in T-cell activation and proliferation. Blockade of Kv1.3 channels can suppress effector-memory T-cell functions, potentially offering therapeutic avenues for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis .

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with cellular membranes, affecting membrane potential and calcium signaling pathways. These interactions can lead to altered cellular responses in lymphocytes, impacting immune function .

Case Studies

While direct case studies on this compound are scarce, analogous compounds have been studied extensively:

- Chloroform : Similar halogenated compounds have shown significant effects on human health, including carcinogenicity and reproductive toxicity.

- Bromodichloromethane : This compound has been studied for its neurotoxic effects and potential links to various cancers.

These findings underscore the importance of further investigating the biological activity of this compound through targeted studies.

Data Table: Comparative Biological Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.